

# Comprehensive Application Notes & Protocols: (DHQD)<sub>2</sub>PYR in Okadaic Acid Total Synthesis

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## Compound Focus: (DHQD)<sub>2</sub>Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

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## Chemical Compound Profile

(DHQD)<sub>2</sub>PYR, scientifically known as **Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether**, is a **chiral bis-cinchona alkaloid derivative** that serves as a **privileged catalyst** in asymmetric synthesis. This compound has established itself as particularly valuable for constructing complex molecular architectures found in natural products like okadaic acid [1] [2].

Table 1: Fundamental Chemical Properties of (DHQD)<sub>2</sub>PYR

Property	Specification
CAS Number	149725-81-5
Molecular Formula	C <sub>56</sub> H <sub>60</sub> N <sub>6</sub> O <sub>4</sub>
Molecular Weight	881.11 g/mol
Melting Point	247-250 °C (lit.)
Optical Activity	[α] <sup>20</sup> <sub>D</sub> +390° (c = 1.2 in methanol)
Storage Conditions	Under inert gas (N <sub>2</sub> or Ar) at 2-8°C

Property	Specification
Hazard Statements	H315-H319-H335 (Causes skin/eye irritation, respiratory irritation)

The molecular architecture of (DHQD)<sub>2</sub>PYR features **dual dihydroquinidine units** connected through a **2,5-diphenylpyrimidine bridge**, creating a **C<sub>2</sub>-symmetric chiral environment** essential for achieving high enantioselectivity in catalytic transformations [3] [1]. This rigid three-dimensional structure provides well-defined binding pockets that enable selective recognition of prochiral substrates through a complex network of non-covalent interactions.

## Catalytic Applications in Natural Product Synthesis

### Role in Okadaic Acid Synthesis

Okadaic acid (C<sub>44</sub>H<sub>68</sub>O<sub>13</sub>, MW: 805.015 g·mol<sup>-1</sup>) is a **complex polyether marine toxin** that potently inhibits **protein phosphatases PP1 and PP2A** [4]. Its sophisticated molecular structure contains **multiple stereocenters** and **fused oxygen heterocycles**, presenting significant synthetic challenges. (DHQD)<sub>2</sub>PYR has emerged as a key catalytic tool for establishing critical stereocenters in okadaic acid's synthetic sequence, particularly through **asymmetric dihydroxylation** and **semi-pinacol rearrangement** reactions [2] [5].

The strategic importance of (DHQD)<sub>2</sub>PYR in okadaic acid synthesis stems from its ability to differentiate between enantiotopic faces of polyene intermediates, enabling installation of the required absolute configuration at multiple stereogenic centers with high fidelity. This catalytic approach provides significant advantages over traditional chiral pool strategies or resolution methods, offering enhanced efficiency and stereocontrol.

### Catalytic Asymmetric Semi-Pinacol Rearrangement

Wang and colleagues developed a highly enantioselective **fluorination/semi-pinacol rearrangement** cascade using (DHQD)<sub>2</sub>PYR as chiral controller [2]. This transformation enables access to valuable **chiral α-oxaquaternary β-fluoro-ketones**, crucial intermediates in okadaic acid construction.

Table 2: Performance of (DHQD)<sub>2</sub>PYR in Asymmetric Rearrangements

Reaction Type	Catalyst Loading	Yield Range	Enantiomeric Excess	Key Reagents
Fluorination/Semi-pinacol	10-20 mol%	29-73%	36-90% ee	NSFI as F <sup>+</sup> source
Chlorination/Semi-pinacol	10 mol%	40-76%	74-99% ee	DCDMH as Cl <sup>+</sup> source

The catalytic system demonstrates remarkable **substrate generality** and **exceptional stereochemical control**, with the absolute configuration of newly formed stereogenic centers dictated by the choice between (DHQD)<sub>2</sub>PYR and its pseudo-enantiomeric counterpart (DHQ)<sub>2</sub>PYR. This stereodivergence provides synthetic strategists with valuable flexibility for accessing either enantiomeric series from common intermediates [2].

## Experimental Protocols

### Catalytic Asymmetric Fluorination/Semi-Pinacol Rearrangement

#### 3.1.1 Materials and Equipment

- **Catalyst:** (DHQD)<sub>2</sub>PYR (97% purity, stored under inert atmosphere) [3]
- **Fluorinating agent:** N-Fluorobenzenesulfonimide (NSFI)
- **Solvent:** Anhydrous dichloromethane (DCM) over molecular sieves
- **Temperature control:** Precision cryostat maintained at 10°C
- **Atmosphere:** Inert nitrogen glovebox or Schlenk line techniques

#### 3.1.2 Procedure

- **Reaction Setup:** In a flame-dried 10 mL round-bottom flask, charge (DHQD)<sub>2</sub>PYR (0.0448 mmol, 20 mol%) and NSFI (0.224 mmol, 1.0 equiv) under nitrogen atmosphere [2].

- **Solvent Addition:** Add anhydrous DCM (2.0 mL) via syringe and stir at 500 rpm to form a homogeneous solution. Cool the reaction mixture to 10°C using an external cooling bath.
- **Substrate Addition:** Slowly add the substrate (0.224 mmol, 1.0 equiv) dissolved in anhydrous DCM (1.0 mL) dropwise over 10 minutes using a syringe pump.
- **Reaction Monitoring:** Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 4:1) and/or LC-MS. Typical reaction time: 3-8 hours.
- **Workup:** Quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> solution (5 mL). Extract with DCM (3 × 5 mL), combine organic layers, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:** Concentrate under reduced pressure and purify the crude product by flash chromatography (silica gel, hexane/ether gradient 5:1 to 1:1) to afford the desired  $\alpha$ -oxaquaternary  $\beta$ -fluoro-ketones.

## Catalytic Enantioselective $\alpha$ -Benzylamination of $\alpha$ -Hydroxycyclobutanones

Melis and colleagues developed this tandem condensation/rearrangement/proton transfer sequence for synthesizing pharmaceutically relevant  $\alpha$ -(benzylamino)cyclobutanones [2].

### 3.2.1 Procedure

- **Reaction Setup:** In a dried 5 mL vial, combine (DHQD)<sub>2</sub>PYR (0.0395 g, 0.0448 mmol, 20 mol%) and freshly distilled  $\alpha$ -hydroxycyclobutanone (0.058 g, 0.669 mmol) under nitrogen.
- **Solvent and Amine Addition:** Add dry 1,4-dioxane (0.5 mL) followed by dropwise addition of benzylamine (0.224 mmol) via microsyringe.
- **Reaction Conditions:** Stir the heterogeneous mixture at ambient temperature (23°C) for 0.5-18 hours. Monitor by TLC until complete consumption of starting material.
- **Workup and Isolation:** Directly load the crude reaction mixture onto a silica gel column and elute with hexane/ether (5:1 to 1:1 gradient) to obtain pure  $\alpha$ -(benzylamino)cyclobutanones.

- **Analysis:** Determine enantiomeric ratios by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min).

Table 3: Substrate Scope for  $\alpha$ -Benzylamination Reaction

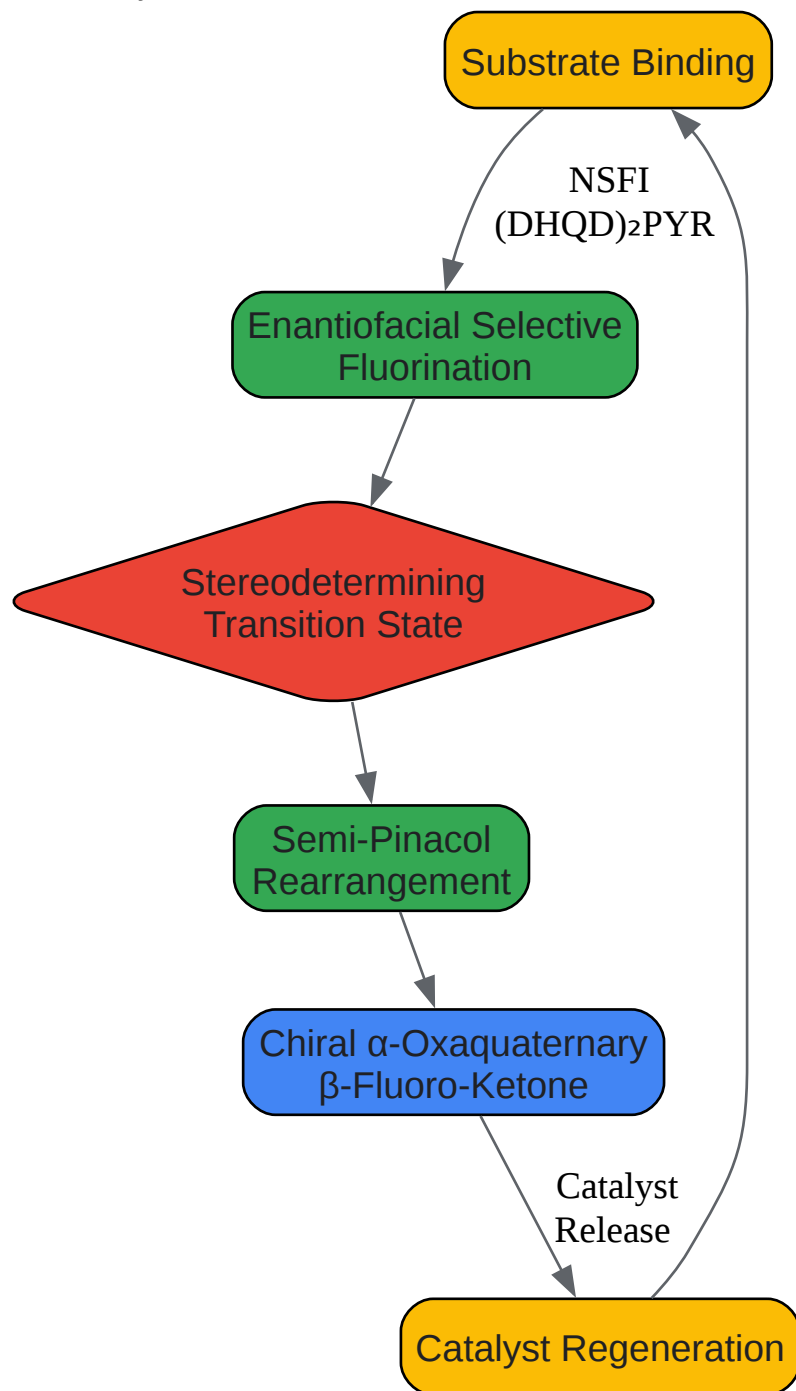
Substrate	Aromatic Substituent	Yield (%)	e.r.	Notes
2b-2h	para-electron-withdrawing	Up to 94%	87:13	High enantioselectivity
2i	meta-substituted	77%	78:22	Good performance
2j	ortho-substituted	48%	56:44	Lower yield/selectivity

## Reaction Mechanism and Signaling Pathways

The remarkable enantiocontrol exhibited by (DHQD)<sub>2</sub>PYR in okadaic acid synthesis originates from its ability to form well-defined **chiral complexes** with reaction intermediates. The catalytic cycle involves **substrate binding** through multiple non-covalent interactions, **stereodetermining bond reorganization**, and **product release** with regeneration of the active catalyst species [2].

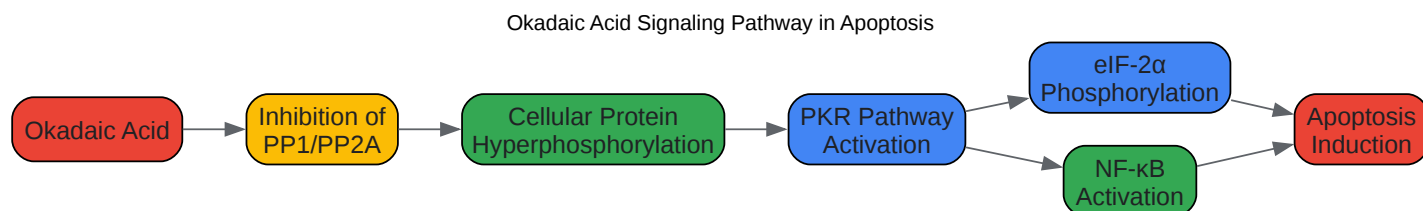
The following diagram illustrates the catalytic asymmetric fluorination/semi-pinacol rearrangement mechanism:

## Catalytic Fluorination/Semi-Pinacol Mechanism



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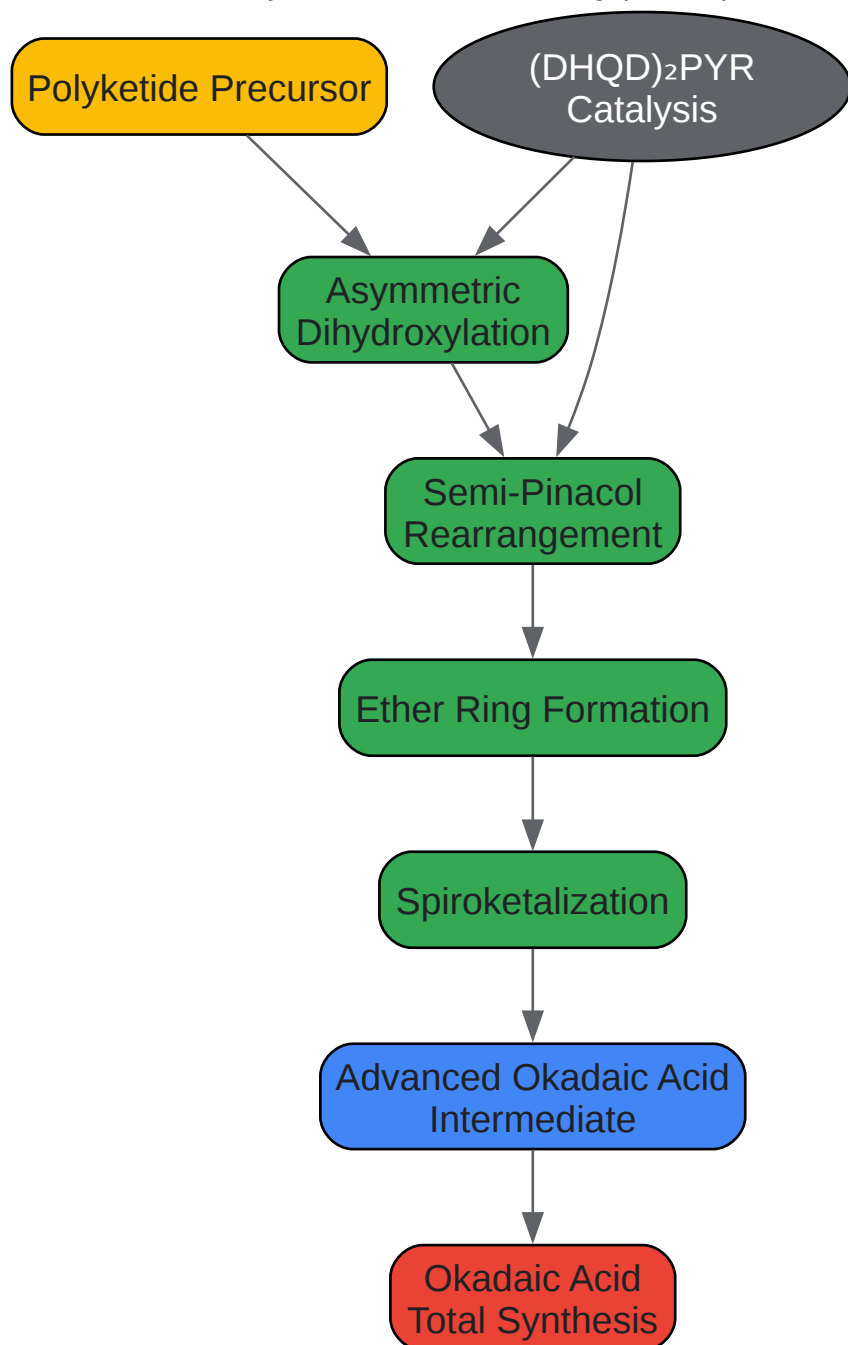
The **signaling pathway modulation** by okadaic acid, the synthetic target, involves potent inhibition of **serine/threonine protein phosphatases PP1 and PP2A** [5] [4]. This inhibition leads to **hyperphosphorylation** of cellular proteins and subsequent activation of **apoptotic pathways** through PKR stimulation, as illustrated below:



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## Experimental Workflow Visualization

The complete synthetic sequence for accessing okadaic acid intermediates using (DHQD)<sub>2</sub>PYR catalysis involves multiple carefully orchestrated steps:

Okadaic Acid Synthetic Workflow Using (DHQD)<sub>2</sub>PYR

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## Technical Considerations & Troubleshooting

### Catalyst Handling and Storage

- **Moisture Sensitivity:** (DHQD)<sub>2</sub>PYR is hygroscopic; always store under inert gas and use anhydrous solvents for reactions [3] [1].
- **Temperature Stability:** Avoid prolonged exposure to temperatures above 40°C to prevent decomposition.
- **Catalyst Reactivation:** If catalytic activity decreases, dissolve in dry methanol, filter, and evaporate under high vacuum to regenerate active form.

## Reaction Optimization

- **Solvent Effects:** Highest enantioselectivities typically observed in chlorinated solvents (DCM, CHCl<sub>3</sub>) or aromatic solvents (toluene).
- **Temperature Control:** Critical for high ee; fluorination reactions perform best at 10°C, while chlorination requires higher temperatures (50-70°C) [2].
- **Additives:** Inclusion of 5Å molecular sieves and acidic additives like NBLP significantly improves reaction rates and enantioselectivity in chlorination/semi-pinacol rearrangements.

## Analytical Validation

- **Enantiomeric Excess Determination:** Use chiral stationary phase HPLC with appropriate mobile phases for accurate ee measurement.
- **Product Characterization:** Employ comprehensive NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and high-resolution mass spectrometry for structural confirmation.

## Conclusion

(DHQD)<sub>2</sub>PYR has proven to be an **indispensable chiral catalyst** for the total synthesis of okadaic acid, particularly enabling efficient construction of its **characteristic stereocenters** through asymmetric fluorination/chlorination and semi-pinacol rearrangement cascades. The protocols detailed herein provide researchers with robust methodologies for implementing these transformations, with typical yields reaching **40-94%** and enantiomeric ratios as high as **99:1** [2]. The continued investigation of (DHQD)<sub>2</sub>PYR-mediated asymmetric catalysis promises to further streamline the synthesis of okadaic acid and related complex polyether natural products, facilitating biological studies of these pharmacologically significant compounds.

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